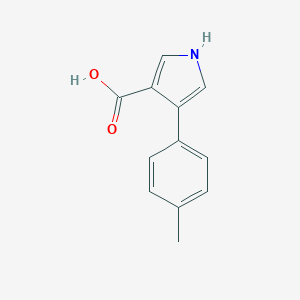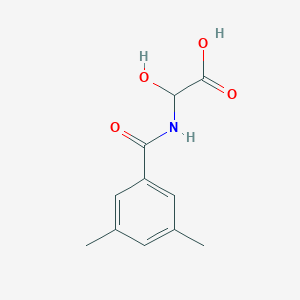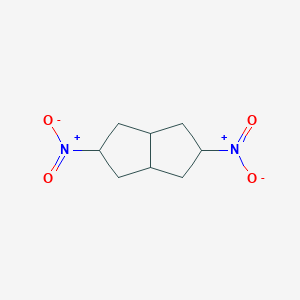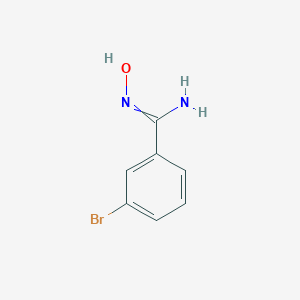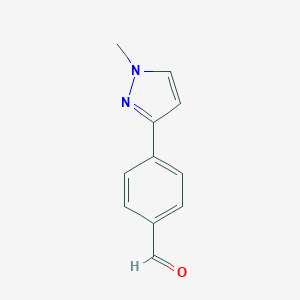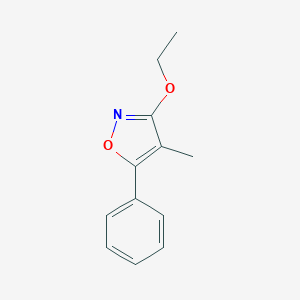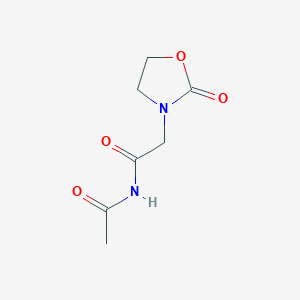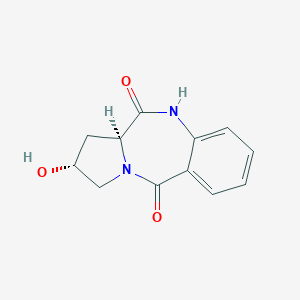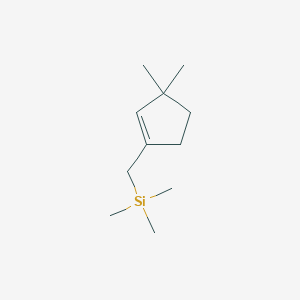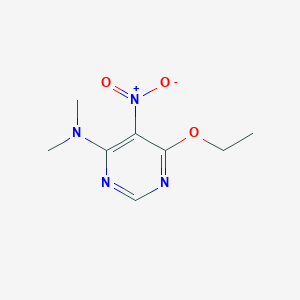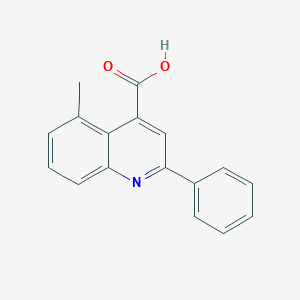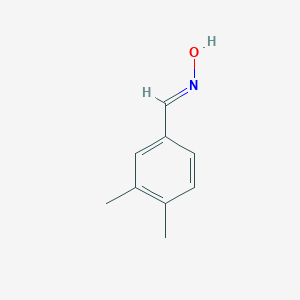
3,4-Dimethylbenzaldehyde oxime
Übersicht
Beschreibung
3,4-Dimethylbenzaldehyde oxime is a chemical compound that belongs to the class of oximes. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and fragrances.
Wissenschaftliche Forschungsanwendungen
Synthetic Method for 3,4-Dimethylbenzaldehyde :
- A study by Hu et al. (2010) describes an efficient synthetic method for preparing 3,4-dimethylbenzaldehyde, a related compound, by oxidizing 3,4-dimethylbenzyl chloride. This method enhances yield and offers an efficient work-up procedure (Hu, Lu, Liu, Wei, & Liu, 2010).
Synthesis of Oxime Derivatives :
- Epishina, Ovchinnikov, and Makhova (1997) synthesized the oxime of 3-amino-5-nitrobenzaldehyde, which is used as a starting compound for the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).
Kinetics and Mechanism of Oxime Formation :
- Malpica et al. (1999) investigated the kinetics and mechanism of oxime formation from 4-dimethylaminobenzaldehyde and 4-trimethylammoniobenzaldehyde iodide, providing insights into the reaction mechanisms relevant to similar compounds (Malpica, Calzadilla, Córdova, Torres, & Saulny, 1999).
Biocatalytic System for Oxidation :
- Bühler et al. (2003) developed a whole-cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, using recombinant Escherichia coli cells expressing xylene monooxygenase genes from Pseudomonas putida. This study showcases the application of biotechnology in the synthesis of such compounds (Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003).
Synthesis from o-Xylene :
- Wei-guo (2008) synthesized 3,4-dimethylbenzaldehyde from o-xylene, highlighting the raw materials and conditions required for such syntheses (Wang Wei-guo, 2008).
Crystal Structures and Vibrational Spectroscopy :
- Gomes et al. (2018) discussed the crystal structures of methoxybenzaldehyde oxime derivatives, providing valuable information on the structural aspects of similar oxime compounds (Gomes, de Souza, Da Costa, Wardell, & Low, 2018).
- Sundaraganesan, Ilakiamani, and Joshua (2007) conducted a vibrational spectroscopy investigation on 3,4-dimethylbenzaldehyde, which helps in understanding the physical and chemical properties of similar compounds (Sundaraganesan, Ilakiamani, & Joshua, 2007).
Bioconjugation and Chemical Biotechnology :
- Kölmel and Kool (2017) outlined the applications of oxime chemistry in bioconjugation, a technique relevant to the synthesis and application of compounds like 3,4-Dimethylbenzaldehyde oxime (Kölmel & Kool, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


